7-Iodoacetamidocoumarin-4-carboxylic acid 7-Iodoacetamidocoumarin-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 284679-24-9
VCID: VC20758733
InChI: InChI=1S/C12H8INO5/c13-5-10(15)14-6-1-2-7-8(12(17)18)4-11(16)19-9(7)3-6/h1-4H,5H2,(H,14,15)(H,17,18)
SMILES: C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O
Molecular Formula: C12H8INO5
Molecular Weight: 373.1 g/mol

7-Iodoacetamidocoumarin-4-carboxylic acid

CAS No.: 284679-24-9

Cat. No.: VC20758733

Molecular Formula: C12H8INO5

Molecular Weight: 373.1 g/mol

* For research use only. Not for human or veterinary use.

7-Iodoacetamidocoumarin-4-carboxylic acid - 284679-24-9

CAS No. 284679-24-9
Molecular Formula C12H8INO5
Molecular Weight 373.1 g/mol
IUPAC Name 7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid
Standard InChI InChI=1S/C12H8INO5/c13-5-10(15)14-6-1-2-7-8(12(17)18)4-11(16)19-9(7)3-6/h1-4H,5H2,(H,14,15)(H,17,18)
Standard InChI Key OCVOJISWTFRDSP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O
Canonical SMILES C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O

Chemical Identity and Structure

Basic Identification

7-Iodoacetamidocoumarin-4-carboxylic acid is identified by the molecular formula C12H8INO5 with a calculated molecular weight of 373.10 g/mol . The compound is registered in chemical databases with PubChem CID 4091940 and CAS Registry Number 284679-24-9 . Several synonyms are used to identify this compound, including the abbreviated form "I-Cca" and the more systematic IUPAC name 7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid .

Structural Characteristics

The molecular structure of 7-Iodoacetamidocoumarin-4-carboxylic acid features three key components that define its chemical behavior and applications:

  • A coumarin core (2H-chromen-2-one): This heterocyclic structure consists of a benzene ring fused to an α-pyrone ring, which is responsible for the compound's fluorescent properties.

  • An iodoacetamide group (—NH-CO-CH2-I) at the 7-position: This functional group serves as a reactive electrophile that can selectively target nucleophilic groups, particularly thiols found in cysteine residues of proteins.

  • A carboxylic acid moiety (—COOH) at the 4-position: This provides an additional site for chemical modification through various coupling reactions, enhancing the compound's versatility.

The structure can be represented in linear format using SMILES notation as C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O .

Physical and Chemical Properties

Physicochemical Properties

While specific experimental data for 7-Iodoacetamidocoumarin-4-carboxylic acid is limited in available literature, its properties can be inferred from structural analysis and comparison with related compounds. The coumarin scaffold generally confers certain characteristic properties to derivatives containing this core structure.

Table 1: Predicted Physicochemical Properties of 7-Iodoacetamidocoumarin-4-carboxylic acid

PropertyValueBasis
Molecular Weight373.10 g/molCalculated from formula C12H8INO5
State at Room TemperatureSolidBased on similar coumarin derivatives
SolubilityLimited water solubilityBased on structural features
Acid Dissociation Constant (pKa)Approximately 2-3 for carboxylic acid groupEstimated from comparable coumarin acids
UV AbsorptionExpected maximum in 320-350 nm rangeTypical for coumarin derivatives
FluorescenceExpected emission in blue regionCharacteristic of coumarin scaffold

Reactivity Profile

The reactivity of 7-Iodoacetamidocoumarin-4-carboxylic acid is governed by its functional groups:

  • The iodoacetamide group is highly reactive toward nucleophiles, particularly thiol groups found in cysteine residues. This reaction proceeds through nucleophilic substitution, where the thiol displaces the iodine atom, forming a stable thioether bond.

  • The carboxylic acid moiety can participate in standard acid-base reactions and can be activated for coupling with nucleophiles like amines to form amide bonds, similar to reactions used in peptide synthesis.

  • The coumarin heterocycle itself can undergo various transformations, including photoactivated reactions that may affect its fluorescence properties.

Synthesis and Production

Purification Methods

The purification of 7-Iodoacetamidocoumarin-4-carboxylic acid would likely employ standard techniques used in organic synthesis. Based on reported methods for similar compounds, several approaches are recommended:

  • Column chromatography using silica gel as the stationary phase with appropriate solvent systems is commonly employed for the purification of coumarin derivatives . Suitable mobile phases might include mixtures of dichloromethane, ethyl acetate, and methanol, potentially with acid modifiers to manage the carboxylic acid functionality.

  • Recrystallization from appropriate solvent systems could be used to obtain analytically pure samples. Common recrystallization solvents for coumarin derivatives include ethanol, acetone, or mixtures thereof.

  • Analytical characterization would typically involve nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-performance liquid chromatography (HPLC), and mass spectrometry to confirm structure and purity .

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